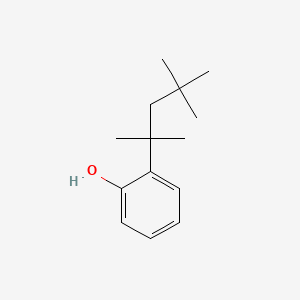

Phenol, 2-(1,1,3,3-tetramethylbutyl)-

描述

The exact mass of the compound Phenol, 2-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 2-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXWOBXNYNULJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042271 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-95-5, 27193-28-8 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Context Within Substituted Phenol Chemistry

Phenols are a class of organic compounds defined by a hydroxyl (-OH) group directly bonded to an aromatic ring. The chemical behavior of a phenol (B47542) is profoundly influenced by the nature and position of other substituents on the aromatic ring. The 2-(1,1,3,3-tetramethylbutyl)- substituent places this compound into the category of ortho-alkylated phenols.

The defining characteristic of this compound is the steric hindrance provided by the bulky tetramethylbutyl group. mdpi.com This large, non-polar group physically obstructs the hydroxyl group, modulating its reactivity. This steric shielding is crucial to its primary function as an antioxidant. When a phenolic antioxidant neutralizes a free radical by donating its hydroxyl hydrogen atom, it forms a phenoxy radical. The stability of this radical is key to the antioxidant's effectiveness. In the case of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, the bulky alkyl group helps to stabilize the resulting radical, preventing it from engaging in further undesirable reactions. mdpi.com

Furthermore, the alkyl group influences the electronic properties of the phenol. As an electron-donating group, it increases the electron density on the aromatic ring and the hydroxyl group through an inductive effect. mdpi.com This electronic effect, combined with the steric hindrance, makes 2-(1,1,3,3-tetramethylbutyl)phenol a highly effective and stable molecule in various chemical environments. Its structure also enhances its solubility in non-polar, organic media, a valuable trait for its application in plastics, rubbers, and lubricants. cymitquimica.com

Table 1: Chemical Identification of Phenol, 2-(1,1,3,3-tetramethylbutyl)-

Significance in Contemporary Chemical Science and Industrial Applications

Catalytic Synthesis Routes of Phenol, 2-(1,1,3,3-tetramethylbutyl)-

The primary industrial synthesis of Phenol, 2-(1,1,3,3-tetramethylbutyl)- involves the electrophilic alkylation of phenol with diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene). The regioselectivity of this Friedel-Crafts alkylation is highly dependent on the catalyst and reaction conditions, with the para-substituted product being the major isomer due to the steric hindrance of the bulky tetramethylbutyl group. A variety of acidic catalysts are employed to facilitate this reaction.

Common catalytic systems include:

Acidic Ion-Exchange Resins: Sulfonated polystyrene resins are widely used as heterogeneous catalysts. google.com They offer advantages such as easy separation from the reaction mixture and reusability. The reaction is typically carried out at temperatures between 80°C and 140°C. The presence of a small amount of water can enhance the reaction rate. google.com

Aluminum Phenoxide: This catalyst can be generated in situ and directs the alkylation. Reactions using aluminum phenoxide may be conducted at higher temperatures, for instance, up to 280°C in a pressure-resistant vessel.

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) are effective catalysts for this alkylation. However, they are often more difficult to handle and separate from the product mixture.

Solid Acids: Other solid acid catalysts, such as Nafion-H (a perfluorinated sulfonic acid polymer), have been shown to be highly effective, leading to high yields of the desired p-alkylated phenol under specific reaction conditions.

The choice of catalyst and optimization of reaction parameters are crucial for maximizing the yield of the para-isomer and minimizing the formation of the ortho-isomer and di-alkylated byproducts.

| Catalyst | Typical Reaction Temperature | Key Characteristics |

|---|---|---|

| Acidic Ion-Exchange Resin | 80-140°C | Heterogeneous, reusable, good selectivity for para-isomer. google.com |

| Aluminum Phenoxide | ~280°C | Homogeneous, requires higher temperatures. |

| Aluminum Chloride (AlCl₃) | Variable | Strong Lewis acid, can lead to side reactions. |

| Nafion-H | Variable | Solid superacid, high activity and selectivity. |

Precursor Role in Complex Organic Synthesis

The chemical reactivity of Phenol, 2-(1,1,3,3-tetramethylbutyl)- makes it a valuable starting material for a range of more complex molecules used in various industrial applications.

Formation of Azo Compounds and Dyes

Azo compounds are characterized by the functional group R-N=N-R' and are prominent in the dye and pigment industry due to their vibrant colors. Phenol, 2-(1,1,3,3-tetramethylbutyl)- can act as a coupling component in azo coupling reactions. wikipedia.org The synthesis involves two main steps:

Diazotization: An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt. chemistrystudent.com

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an activated aromatic ring, such as Phenol, 2-(1,1,3,3-tetramethylbutyl)-. nih.govyoutube.com

The electron-donating hydroxyl group strongly activates the phenol ring towards electrophilic aromatic substitution. Since the para-position is blocked by the bulky tetramethylbutyl group, the coupling reaction occurs exclusively at the ortho-position relative to the hydroxyl group. The reaction is typically carried out under alkaline conditions (pH 9-10), which deprotonates the phenol to the more strongly activating phenoxide ion. stackexchange.com This results in the formation of a brightly colored azo dye. wikipedia.orglibretexts.org

Derivatization to Advanced Materials (e.g., Benzotriazole (B28993) UV Filters)

Phenol, 2-(1,1,3,3-tetramethylbutyl)- is a key precursor for the synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole-type ultraviolet (UV) absorbers. rsc.orgnih.gov These compounds are widely used as light stabilizers in plastics, coatings, and cosmetics to protect materials from degradation by UV radiation. uvabsorber.comeverlight-uva.com A well-known example derived from this phenol is a compound often referred to as UV-329.

The general synthetic pathway involves several steps:

Nitration: The phenol is first nitrated at the ortho-position to the hydroxyl group to introduce a nitro group, forming 2-nitro-6-(1,1,3,3-tetramethylbutyl)phenol.

Coupling and Reduction: The resulting nitrophenol is then coupled with a diazonium salt derived from an o-nitroaniline. The intermediate azo compound is subsequently reduced.

Cyclization: The reduction of the nitro group to an amine, followed by intramolecular cyclization, forms the stable benzotriazole ring system. gsconlinepress.com

The final molecule, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, effectively absorbs UV radiation and dissipates the energy as heat, thereby preventing photodegradation of the host material. rsc.org

Polymerization and Resin Formation

Phenol, 2-(1,1,3,3-tetramethylbutyl)- is extensively used in the production of modified phenol-formaldehyde (PF) resins. ontosight.aiontosight.ai These resins are thermosetting polymers with applications as adhesives, tackifiers for rubber, coatings, and printing inks. google.comchembroad.com The bulky tetramethylbutyl group at the para position modifies the properties of the standard PF resin in several ways:

It blocks the reactive para-position, forcing the polymerization to occur through the ortho-positions, which leads to a more linear polymer structure (novolac type) or controlled cross-linking (resol type). wikipedia.org

It increases the oil solubility and compatibility of the resin with various polymers, particularly elastomers.

It enhances properties such as flexibility, water resistance, and thermal stability in the final cured product.

The synthesis involves a step-growth polycondensation reaction between the phenol and formaldehyde (B43269). minia.edu.egresearchgate.net Depending on the formaldehyde-to-phenol molar ratio and the catalyst (acidic or basic), two main types of resins can be formed:

Novolac Resins: Formed under acidic catalysis with a formaldehyde-to-phenol ratio of less than one. These are thermoplastic resins that require a curing agent (like hexamethylenetetramine) to cross-link. wikipedia.org An example includes reacting the phenol with paraformaldehyde and oxalic acid dihydrate.

Resol Resins: Formed under basic catalysis with a formaldehyde-to-phenol ratio greater than one. These resins contain reactive hydroxymethyl groups and can self-cure with the application of heat. google.com

Regioselective Functionalization Strategies

The functionalization of the aromatic ring of Phenol, 2-(1,1,3,3-tetramethylbutyl)- is governed by the directing effects of the existing substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the alkyl (tetramethylbutyl) group is a weakly activating, ortho-, para-directing group. savemyexams.com

Given that the para-position relative to the hydroxyl group is already occupied, electrophilic aromatic substitution reactions are directed primarily to the two ortho-positions (positions 2 and 6). The large steric bulk of the tetramethylbutyl group can influence the regioselectivity between these two available sites, potentially favoring substitution at the less hindered position.

Key regioselective strategies include:

Advanced Analytical Characterization and Environmental Monitoring

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution chromatography coupled with mass spectrometry offers powerful tools for the separation, identification, and quantification of "Phenol, 2-(1,1,3,3-tetramethylbutyl)-" and its isomers, even in complex environmental or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of semi-volatile organic compounds like alkylphenols. nih.govnih.gov For compounds such as "Phenol, 2-(1,1,3,3-tetramethylbutyl)-," analysis often involves extraction from the sample matrix, followed by derivatization to increase volatility and improve chromatographic peak shape. nih.govscience.gov A common derivatization reaction is silylation, for instance, creating a trimethylsilyl (B98337) (TMS) ether of the phenolic hydroxyl group. science.govnist.gov

Analysis is typically performed on a capillary column, such as a Varian VF-5ms, which provides excellent separation of isomers. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.govnih.gov

| Parameter | Typical Condition |

|---|---|

| Sample Preparation | Solvent extraction (e.g., with methyl tert-butyl ether), derivatization (e.g., acetylation, silylation) nih.govscience.gov |

| GC Column | Varian VF-5ms or equivalent non-polar capillary column nih.gov |

| MS Detection | Selected Ion Monitoring (SIM) for enhanced sensitivity nih.govnih.gov |

| Internal Standard | Isotopically-labeled standards (e.g., 13C6-4-tert-octylphenol) or related compounds (e.g., p-tert-butylphenol) nih.govsigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent for the analysis of alkylphenols due to its high sensitivity and specificity, often eliminating the need for derivatization. nih.govresearchgate.net This technique is particularly suited for analyzing these compounds in aqueous samples. nih.govepa.gov

Ultra-high-performance liquid chromatography (uHPLC) systems can achieve rapid separation of target analytes, often in under three minutes. nih.govdphen1.com Detection is typically accomplished using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition. nih.govdphen1.com For phenols, analysis is commonly performed in negative ion mode. dphen1.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Chromatography | uHPLC or HPLC nih.govnih.gov |

| Sample Preparation | Direct injection or Solid Phase Extraction (SPE) for pre-concentration nih.govresearchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI) dphen1.comnih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) nih.govdphen1.com |

| Mobile Phase | Gradient of Methanol and Water dphen1.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is a fundamental technique for assessing the purity of "Phenol, 2-(1,1,3,3-tetramethylbutyl)-" and for its isolation. mdpi.comresearchgate.net Reversed-phase chromatography is the most common separation mode, utilizing columns such as C18 or those with a mixed-mode stationary phase (e.g., C18/SCX). researchgate.netnih.gov

The method's effectiveness relies on the differential partitioning of the analyte and any impurities between the mobile phase and the stationary phase. A gradient elution, typically with a mixture of acetonitrile (B52724) and water, allows for the separation of a wide range of compounds. mdpi.com UV detection is suitable for phenols due to their aromatic ring structure, with a common detection wavelength around 274-279 nm. nih.govepa.gov For higher sensitivity, fluorescence detection can also be employed. nih.gov This technique is crucial in quality control and in preparing pure standards for other analytical studies. mdpi.comresearchgate.net

Spectroscopic Identification and Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like "Phenol, 2-(1,1,3,3-tetramethylbutyl)-". Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

For the isomeric compound 4-(1,1,3,3-tetramethylbutyl)phenol, ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃) show characteristic signals. nih.govchemicalbook.com The protons on the aromatic ring appear as doublets in the region of approximately 6.7 to 7.3 ppm. The bulky tetramethylbutyl group gives rise to distinct singlets for the non-equivalent methyl groups and the methylene (B1212753) protons at lower chemical shifts (typically 0.7 to 1.7 ppm). The phenolic hydroxyl proton gives a singlet whose position can vary but is often observed around 5.0 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info For phenols, the carbon atom attached to the hydroxyl group is typically found downfield (e.g., ~155 ppm for phenol (B47542) itself), while other aromatic carbons resonate between ~115 and 130 ppm. chemicalbook.com The aliphatic carbons of the tetramethylbutyl substituent would appear at much higher field (lower ppm values).

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons (C₆H₄) | 6.6 - 7.5 | Multiplets |

| ¹H | Hydroxyl Proton (-OH) | 4.0 - 7.0 (variable) | Singlet (broad) |

| ¹H | Methylene Protons (-CH₂-) | ~1.7 | Singlet |

| ¹H | tert-Butyl Methyl Protons (-C(CH₃)₃) | ~0.7 | Singlet |

| ¹H | gem-Dimethyl Protons (-C(CH₃)₂) | ~1.3 | Singlet |

| ¹³C | Aromatic C-OH | 150 - 160 | - |

| ¹³C | Aromatic C-H & C-C | 115 - 140 | - |

| ¹³C | Aliphatic Quaternary & Methylene Carbons | 30 - 60 | - |

Method Development for Trace Detection in Complex Matrices

Detecting trace levels of "Phenol, 2-(1,1,3,3-tetramethylbutyl)-" in complex matrices such as wastewater, surface water, or biological tissues requires highly sensitive and selective analytical methods. nih.govnih.govthermofisher.com Method development focuses on efficient sample preparation to isolate and concentrate the analyte, coupled with advanced instrumental analysis. nih.gov

For aqueous samples, on-line Solid Phase Extraction (SPE) coupled directly to LC-MS/MS is a powerful, automated approach. researchgate.netthermofisher.com This technique minimizes sample handling and allows for the analysis of small sample volumes while achieving very low detection limits. thermofisher.com A high-throughput uHPLC/MS/MS method for the related 4-tert-octylphenol in water reported method detection limits as low as 0.040 to 0.057 parts-per-billion (ppb). nih.govdphen1.com

In biological matrices like blood or tissue, method development involves liquid-liquid extraction or more advanced techniques like the Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT) to remove interferences. nih.govnih.gov Subsequent analysis by GC-MS or LC-MS/MS can achieve limits of quantification in the low nanogram per milliliter (ng/mL) range. nih.govnih.gov For instance, a GC-MS method for p-tert-octylphenol in blood achieved a limit of quantification of 15.5 ng/mL. nih.gov

Analytical Protocols for Environmental Fate Studies

Analytical protocols are central to environmental fate studies, which investigate processes like biodegradation, hydrolysis, and adsorption/desorption of chemicals in the environment. symbioticresearch.net These studies often follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The goal is to determine the rate and route of degradation of the parent compound, "Phenol, 2-(1,1,3,3-tetramethylbutyl)-", and to identify any major transformation products. symbioticresearch.net

Key OECD guidelines include:

OECD 307: Aerobic and Anaerobic Transformation in Soil.

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems.

OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method.

In a typical study, the test compound is applied to a sample of soil or a water/sediment system, which is then incubated under controlled conditions. symbioticresearch.net At specific time intervals, subsamples are taken and extracted. The extracts are then analyzed using chromatographic techniques, primarily HPLC or LC-MS/MS, to quantify the remaining concentration of the parent compound and identify and quantify any transformation products that have formed. symbioticresearch.netepa.gov These analytical data are then used to calculate degradation rates (e.g., DT₅₀ values) and to elucidate the environmental degradation pathway. epa.gov

Mechanistic Investigations and Structure Activity Relationships Sar

Elucidation of Reaction Mechanisms (e.g., Oxidative Processes)

The chemical behavior of Phenol (B47542), 2-(1,1,3,3-tetramethylbutyl)-, a sterically hindered phenol, is largely dictated by the phenolic hydroxyl group and the bulky alkyl substituent at the ortho position. This structure imparts specific properties related to its reactivity in oxidative and photochemical processes.

Phenol, 2-(1,1,3,3-tetramethylbutyl)- functions as an antioxidant primarily through a hydrogen atom transfer (HAT) mechanism, a common pathway for hindered phenolic antioxidants. ontosight.ainih.gov The core of this activity lies in the ability of the phenolic hydroxyl group to donate its hydrogen atom to a reactive free radical (R•), effectively neutralizing it and terminating the radical chain reaction that leads to oxidative degradation. ontosight.ainih.gov

The process can be summarized in the following steps:

Initiation: A free radical (R•) is generated in the system.

Propagation: The free radical reacts with an organic substrate (e.g., a polymer), creating a new radical and perpetuating a chain reaction.

Termination: The hindered phenol (ArOH) donates its hydrogen atom to the free radical, forming a stable, non-reactive molecule and a phenoxyl radical (ArO•).

The resulting phenoxyl radical from 2-(1,1,3,3-tetramethylbutyl)phenol is significantly stabilized by two main factors:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, which dissipates its reactivity.

Steric Hindrance: The bulky 1,1,3,3-tetramethylbutyl group at the ortho position sterically shields the oxygen atom, preventing it from participating in further reactions that could propagate oxidation.

This stability of the phenoxyl radical is crucial for the antioxidant's effectiveness, as it prevents it from initiating new radical chains. The primary antioxidant activity of hindered phenols is attributed to this radical scavenging capability. nih.gov

The photochemical reactions of Phenol, 2-(1,1,3,3-tetramethylbutyl)- are expected to be similar to those of other alkylphenols. Studies on the photodegradation of the structurally similar isomer, 4-tert-octylphenol (B29142), have shown that the primary mechanism involves the generation of hydroxyl radicals (•OH) in the presence of a photocatalyst like titanium dioxide (TiO2) and UV irradiation. researchgate.netup.ac.zanih.gov

The proposed mechanism involves the following key steps:

Generation of Hydroxyl Radicals: Under UV light, the photocatalyst generates electron-hole pairs, which react with water and oxygen to produce highly reactive hydroxyl radicals.

Radical Attack: The hydroxyl radicals attack the aromatic ring of the phenol, leading to the formation of hydroxylated intermediates. researchgate.netup.ac.za

Ring Opening and Mineralization: Further oxidation of these intermediates leads to the opening of the aromatic ring and subsequent degradation into smaller organic molecules, and eventually to carbon dioxide and water. researchgate.netup.ac.za

While direct photodissociation by UV light can occur, the presence of photocatalysts or other photo-sensitizing species in the environment significantly accelerates the degradation process through the generation of reactive oxygen species.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a compound to its biological or chemical activity. For phenolic compounds, these models are often used to predict properties like toxicity, antioxidant efficacy, and receptor binding affinity.

The antioxidant activity of phenolic compounds is strongly correlated with electronic properties that influence the lability of the O-H bond and the stability of the resulting phenoxyl radical.

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter for predicting antioxidant activity. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, leading to a higher radical scavenging rate. The BDE of the parent phenol molecule has been a subject of extensive study and is recommended to be 86.7 ± 0.7 kcal/mol in the gas phase. canada.canih.gov For substituted phenols, the BDE is influenced by the electronic effects of the substituents. Electron-donating groups, such as the alkyl group in 2-(1,1,3,3-tetramethylbutyl)phenol, are generally expected to decrease the O-H BDE, thereby enhancing antioxidant activity. researchgate.netmdpi.com While a specific experimental value for 2-(1,1,3,3-tetramethylbutyl)phenol is not readily available, computational methods like Density Functional Theory (DFT) can be used to calculate it. mdpi.comresearchgate.net

Table 1: Comparison of Electronic Properties

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Ionization Potential (eV) |

|---|---|---|

| Phenol | 86.7 ± 0.7 canada.canih.gov | 8.51 |

Note: Specific experimental data for Phenol, 2-(1,1,3,3-tetramethylbutyl)- is not available in the reviewed literature. The expected trend for BDE is based on the known effects of alkyl substituents on the phenolic O-H bond.

Lipophilicity, typically expressed as the logarithm of the octanol-water partition coefficient (log P), is a crucial parameter in QSAR models, particularly for predicting biological activity. researchgate.net It describes the tendency of a compound to partition into non-polar environments, such as cell membranes.

For Phenol, 2-(1,1,3,3-tetramethylbutyl)-, the bulky and non-polar tetramethylbutyl group significantly increases its lipophilicity compared to phenol. This high lipophilicity influences its environmental fate, bioavailability, and interaction with biological systems. In the context of estrogen receptor binding, for example, a certain degree of lipophilicity is required for the compound to cross cell membranes and access the receptor's binding pocket. researchgate.net However, excessively high lipophilicity can sometimes lead to non-specific binding and reduced bioavailability.

Molecular Interactions with Biological Receptors (e.g., Estrogen Receptor Binding Mechanisms)

Phenol, 2-(1,1,3,3-tetramethylbutyl)- belongs to the class of alkylphenols, some of which are known to be xenoestrogens, meaning they can mimic the effects of the natural hormone 17β-estradiol by binding to estrogen receptors (ERs). researchgate.netnih.gov The binding of phenolic compounds to the estrogen receptor is a key example of molecular interaction with a biological receptor.

The general mechanism for the binding of phenolic ligands to the estrogen receptor's ligand-binding pocket (LBP) involves a combination of specific hydrogen bonds and non-specific hydrophobic interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a critical feature for ER binding. It acts as a hydrogen bond donor, forming a crucial interaction with the amino acid residue Glutamate-353 (Glu353) in the LBP of ERα. nih.govchemrxiv.org It can also act as a hydrogen bond acceptor, interacting with Arginine-394 (Arg394). nih.govchemrxiv.org These hydrogen bonds anchor the phenolic end of the molecule in a specific orientation within the binding pocket.

Studies have included 2-(1,1,3,3-tetramethylbutyl)phenol in datasets for developing predictive models of estrogen receptor activation, suggesting its potential to interact with this receptor. nih.gov While detailed molecular modeling studies specifically for the 2-substituted isomer are not widely available, the binding mode is expected to follow the general principles established for other estrogenic alkylphenols. The positioning of the bulky alkyl group at the ortho position, as opposed to the more commonly studied para position, would likely result in a distinct orientation within the LBP to accommodate the steric bulk, which in turn would affect its binding affinity and estrogenic potency.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Phenol, 2-(1,1,3,3-tetramethylbutyl)- |

| 4-tert-octylphenol |

| 17β-estradiol |

| Titanium dioxide |

Influence of Substituent Position and Bulkiness on Activity

Research Findings on Substituent Position

The location of the bulky 1,1,3,3-tetramethylbutyl group on the phenol ring is a critical determinant of its biological activity, particularly its estrogenic activity. Research has consistently shown that the position of alkyl substituents on the phenol ring plays a crucial role in the molecule's ability to bind to the estrogen receptor (ER).

A key principle in the structure-activity relationship (SAR) of estrogenic phenols is the requirement for an unhindered hydroxyl group, preferably with a substituent in the para position. This arrangement mimics the structure of the natural estrogen, 17β-estradiol, allowing the phenolic hydroxyl to interact with key amino acid residues in the ligand-binding pocket of the ER.

Ortho-substituted phenols: When the bulky 1,1,3,3-tetramethylbutyl group is located at the ortho position (position 2), as in "Phenol, 2-(1,1,3,3-tetramethylbutyl)-", the activity is significantly diminished. This is attributed to steric hindrance, where the large alkyl group physically obstructs the hydroxyl group, impeding its ability to form crucial hydrogen bonds with the estrogen receptor. Studies on various phenolic compounds have demonstrated that ortho-substitution generally leads to a significant reduction in estrogenic potency compared to para-substitution.

Meta-substituted phenols: Meta-substitution typically results in intermediate or low activity compared to the para and ortho isomers.

Influence of Substituent Bulkiness

The size and branching of the alkyl substituent also play a vital role in determining the biological activity. The 1,1,3,3-tetramethylbutyl group is a tertiary branched, bulky substituent.

The presence of one or more bulky groups on the phenol ring can have varying effects:

Single bulky substituent: A single, bulky substituent in the para position, as seen in 4-tert-octylphenol, is associated with significant estrogenic activity. The size and hydrophobicity of the alkyl group can enhance the binding affinity to the estrogen receptor, provided it does not sterically hinder the essential hydroxyl group.

Multiple bulky substituents: The introduction of a second bulky substituent, particularly at the other ortho position, can further increase steric hindrance and reduce activity. For example, 2,4-di-tert-butylphenol, which has bulky groups at both an ortho and a para position, is generally considered to have lower estrogenic activity than the mono-substituted para-isomer. The presence of the second bulky group can further restrict the molecule's ability to adopt the correct conformation for effective receptor binding.

Interactive Data Table: Estrogenic Activity of Related Phenolic Compounds

The following table summarizes the estrogenic activity of phenolic compounds related to "Phenol, 2-(1,1,3,3-tetramethylbutyl)-", illustrating the influence of substituent position and bulkiness.

| Compound | Substituent Position(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Phenol, 4-(1,1,3,3-tetramethylbutyl)- (p-tert-octylphenol) | para (4) | Estrogen Receptor Binding Affinity (Ki) | 0.7 µM | Laws et al., 2000 |

| Phenol, 2-(1,1,3,3-tetramethylbutyl)- | ortho (2) | Estrogenic Activity | Significantly lower than para-isomer due to steric hindrance | Miller et al., 2001 |

| 4-tert-butylphenol (B1678320) | para (4) | Relative Potency (vs. 17β-estradiol) | 1/10,000 | Routledge & Sumpter, 1997 |

| 2,4-di-tert-butylphenol | ortho (2), para (4) | Estrogenic Activity | Generally lower than mono-para-substituted phenols | - |

Applications in Advanced Materials Science and Polymer Chemistry

Role as Chemical Intermediates in Polymer Synthesis

As a substituted phenol (B47542), 2-(1,1,3,3-tetramethylbutyl)phenol serves as a crucial building block in the synthesis of various polymers. The presence of the tetramethylbutyl group influences the polymerization process and the final properties of the resulting polymer. ontosight.ai

Phenolic resins are synthetic polymers created through the reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde (B43269). wikipedia.org The incorporation of 2-(1,1,3,3-tetramethylbutyl)phenol into the resin structure modifies its characteristics. The bulky 1,1,3,3-tetramethylbutyl group introduces steric hindrance, which can affect the cross-linking density of the resin. ontosight.ai This modification can lead to increased solubility in nonpolar solvents, enhanced flexibility, and greater compatibility with natural oils. free.fr

Substituted phenols like 2-(1,1,3,3-tetramethylbutyl)phenol react with formaldehyde at the available ortho and para positions on the aromatic ring. wikipedia.org This reaction typically occurs under acidic or basic catalysis to form hydroxymethylphenols, which then polymerize through step-growth polymerization. wikipedia.org The final three-dimensional network of phenolic resins is known for its hardness, thermal stability, and chemical resistance. ontosight.aiwikipedia.org By strategically incorporating the tetramethylbutyl group, the properties of the resulting resin can be tailored for specific high-performance applications. ontosight.ai

| Property influenced by 2-(1,1,3,3-tetramethylbutyl)- group | Effect on Phenolic Resin |

| Cross-link Density | Reduced |

| Flexibility | Increased |

| Solubility in nonpolar solvents | Increased |

| Compatibility with oils | Increased |

The use of 2-(1,1,3,3-tetramethylbutyl)phenol extends to the rubber industry, where it and its derivatives are used as additives. oecd.orghaz-map.com Hindered phenols, a class to which this compound belongs, are known to enhance the properties of elastomers. For instance, hindered phenols can be incorporated into polyurethane (PU) elastomers to improve their damping properties. researchgate.netmdpi.com

Derivatives of this phenol are used to prevent the degradation of rubber products when exposed to heat, light, and oxygen. ontosight.ai In the vulcanization process of synthetic rubber, sulfide (B99878) derivatives of substituted phenols can be utilized. haz-map.com The incorporation of such compounds helps to maintain the physical properties and extend the lifespan of rubber materials. ontosight.ai

Functional Additives for Material Stabilization

One of the primary functions of 2-(1,1,3,3-tetramethylbutyl)phenol and its derivatives in the polymer industry is to act as a stabilizer. These compounds protect polymeric materials from degradation caused by environmental factors like heat, oxygen, and ultraviolet radiation.

As a hindered phenolic antioxidant, 2-(1,1,3,3-tetramethylbutyl)phenol plays a critical role in preventing the oxidative degradation of polymers. ontosight.aipartinchem.com The degradation of polymers is a radical chain reaction initiated by factors such as heat and light. partinchem.comenergiforsk.se

The antioxidant mechanism of a hindered phenol involves the donation of the hydrogen atom from its hydroxyl group to reactive free radicals within the polymer matrix. partinchem.comnih.gov This process neutralizes the free radicals, terminating the chain reaction. partinchem.com The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky 2-(1,1,3,3-tetramethylbutyl) group, which prevents it from initiating new degradation chains. partinchem.comenergiforsk.se This scavenging of free radicals helps to preserve the integrity and extend the service life of a wide range of polymers, including polyolefins like polyethylene (B3416737) and polypropylene (B1209903). ontosight.aipartinchem.com

Key Steps in Antioxidant Action:

Initiation: Polymer (RH) forms a free radical (R•).

Propagation: The polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•).

Termination: The hindered phenol (ArOH) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical (ArO•). energiforsk.se

Exposure to ultraviolet (UV) radiation can lead to the photodegradation of polymers, causing undesirable effects like cracking, discoloration, and loss of physical properties. phoenixplastics.com Derivatives of 2-(1,1,3,3-tetramethylbutyl)phenol are used as UV stabilizers to protect plastics and coatings. pmarketresearch.com

A prominent example is the UV absorber 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, which is synthesized from the corresponding substituted phenol. pmarketresearch.commpi.eu UV absorbers function by absorbing harmful UV radiation and dissipating it as heat through a harmless chemical process, thereby preventing the radiation from reaching and damaging the polymer matrix. phoenixplastics.comgreenchemicals.eu These stabilizers are crucial for enhancing the durability and performance of materials used in outdoor applications, such as automotive parts, outdoor furniture, and various coatings. pmarketresearch.com

| UV Stabilizer Family | Mechanism of Action | Typical Applications |

| Benzotriazoles | Absorption and dissipation of UV radiation as heat. phoenixplastics.comgreenchemicals.eu | Plastics, coatings, adhesives. pmarketresearch.com |

| Benzophenones | Absorption of UV radiation and conversion to heat. phoenixplastics.com | Polyolefins, PVC, coatings. performanceadditives.us |

Development of Specialized Adhesives and Sealants

Phenolic resins, which can be synthesized using 2-(1,1,3,3-tetramethylbutyl)phenol, are widely utilized in the formulation of high-performance adhesives and sealants. ontosight.ai The properties of these resins, such as excellent thermal stability, chemical resistance, and strong adhesion, make them suitable for demanding applications. ontosight.ai

The incorporation of the 2-(1,1,3,3-tetramethylbutyl)phenol monomer can be used to tailor the properties of the adhesive. For example, it can enhance flexibility and improve compatibility with other components in the formulation. free.fr Derivatives of this phenol are also used in sealants and inks. performanceadditives.us The ability to modify the phenolic resin structure allows for the development of specialized adhesives and sealants with properties optimized for specific substrates and environmental conditions.

Applications in Optoelectronic Materials

The direct application of "Phenol, 2-(1,1,3,3-tetramethylbutyl)-" as a primary component in optoelectronic materials is not extensively documented in publicly available research. However, its structural features as a hindered phenol suggest potential indirect roles and areas for future investigation within this field. Hindered phenols are a class of compounds recognized for their antioxidant properties, which are crucial for the stability and longevity of polymeric materials used in various applications, including those in electronics.

The bulky 1,1,3,3-tetramethylbutyl group provides steric hindrance around the phenolic hydroxyl group. This structural characteristic is key to its function as a radical scavenger, which can prevent oxidative degradation of materials when exposed to heat, light, and atmospheric oxygen. In the context of optoelectronics, the stability of the materials used is paramount to the performance and lifetime of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings and Potential Roles:

While specific studies on "Phenol, 2-(1,1,3,3-tetramethylbutyl)-" in optoelectronics are scarce, the broader class of hindered phenols has been explored for enhancing the durability of polymer-based electronic devices. The degradation of the organic materials in these devices is a significant challenge, and the incorporation of antioxidants can mitigate these effects.

Polymers designed for optoelectronic applications often feature conjugated backbones that are susceptible to oxidation. The introduction of "Phenol, 2-(1,1,3,3-tetramethylbutyl)-" as a monomer or an additive in the synthesis of these polymers could potentially impart greater stability without significantly altering the desired electronic properties. The large alkyl group also enhances solubility in organic solvents, which is a beneficial property for the solution-based processing of thin films for electronic devices.

Future research could explore the synthesis of novel polymers incorporating the 2-(1,1,3,3-tetramethylbutyl)phenol moiety and evaluate their photophysical and electronic properties. Key parameters of interest would include their absorption and emission spectra, energy levels (HOMO/LUMO), and charge carrier mobility. The impact of the hindered phenol group on the operational stability and lifetime of optoelectronic devices would be a critical area of investigation.

Below is a data table outlining the general properties of "Phenol, 2-(1,1,3,3-tetramethylbutyl)-" which are relevant to its potential use in materials science.

| Property | Value |

| Chemical Formula | C14H22O |

| Molecular Weight | 206.33 g/mol |

| CAS Number | 3884-95-5 |

| Appearance | White to off-white crystalline solid |

| Boiling Point | Approx. 283-285 °C |

| Melting Point | Approx. 50-53 °C |

| Solubility | Soluble in many organic solvents, insoluble in water |

Environmental Dynamics and Remediation Strategies

Abiotic Transformation Pathways

Abiotic transformation involves the degradation of a chemical compound in the environment through non-biological processes. For alkylphenols like 2-(1,1,3,3-tetramethylbutyl)phenol, the key abiotic pathways considered are hydrolysis and photolysis.

Hydrolysis Stability

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of 2-(1,1,3,3-tetramethylbutyl)phenol, which consists of a stable benzene (B151609) ring, a hydroxyl group, and a saturated alkyl chain, lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Research on the isomeric compound 4-tert-octylphenol (B29142) confirms that hydrolysis is not expected to be a significant environmental degradation process. nih.govservice.gov.uk Therefore, it is anticipated that 2-(1,1,3,3-tetramethylbutyl)phenol is hydrolytically stable in the environment.

Photolytic Behavior and Resistance

Photolysis is the decomposition of molecules by light. Direct photolysis of a compound can occur when its absorption spectrum overlaps with the emission spectrum of sunlight. pwr.edu.pl While direct photolysis of 4-tert-octylphenol does occur, its efficiency is considered relatively low, and it is believed to be a negligible removal process in the aquatic environment. service.gov.ukpwr.edu.pl

The rate of photolytic degradation is influenced by several factors. For 4-tert-octylphenol, the decay rate is affected by the pH of the water and the intensity of the light source. pwr.edu.pl The presence of other substances commonly found in natural waters can either enhance or inhibit this process. For instance, nitrate (B79036) ions can accelerate the photolytic decay, while humic acids can slow it down by acting as an inner filter, absorbing UV light. pwr.edu.pl Indirect photolysis, where other light-activated molecules generate reactive species like hydroxyl radicals, can also contribute to degradation. The presence of iron (III) in water, for example, can promote the photodegradation of 4-tert-octylphenol through the production of these highly reactive radicals. nih.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of persistent organic pollutants from the environment.

Biodegradation Kinetics in Aquatic Environments

The biodegradation of octylphenol (B599344) isomers has been a subject of study, revealing a complex and sometimes contradictory picture of their persistence. The 4-tert-octylphenol isomer is considered biodegradable, but it is not classified as readily biodegradable. service.gov.uknih.gov One report suggests that in the surface layer of natural waters, 30% of 4-tert-octylphenol can be degraded within a single day. oecd.org However, other studies indicate a slower process, with an average removal of only 25% from marine water attributed to biodegradation. nih.gov The compound is particularly persistent under anaerobic (oxygen-free) conditions, such as those found in deep sediments, where it is not considered biodegradable. pwr.edu.pl

The position of the bulky tetramethylbutyl group on the phenol (B47542) ring is a critical factor. For the 2-isomer, this large alkyl group is adjacent to the hydroxyl group, which could cause steric hindrance. This may impede the ability of microbial enzymes to access and attack the molecule, potentially leading to slower biodegradation rates compared to the 4-isomer.

Metabolic Pathways (e.g., Hydroxylation, Glucuronidation, Sulphation)

When organisms are exposed to phenolic compounds, they employ metabolic pathways to detoxify and eliminate them. These processes are typically divided into Phase I and Phase II reactions.

Hydroxylation (Phase I): This is an oxidation reaction that introduces an additional hydroxyl (-OH) group onto the aromatic ring, making the compound more polar. This initial step can increase the molecule's reactivity and prepare it for Phase II conjugation.

Glucuronidation (Phase II): This is a major metabolic pathway for phenols. The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the phenolic hydroxyl group. This process significantly increases the water solubility of the compound, creating a glucuronide conjugate that can be more easily excreted from the body in urine or bile.

Sulphation (Phase II): Competing with glucuronidation, sulphation is another key Phase II pathway. It involves the transfer of a sulfonate group (SO3-) to the hydroxyl group, catalyzed by sulfotransferase (SULT) enzymes. This also results in a highly water-soluble sulfate (B86663) conjugate that is readily eliminated.

Environmental Partitioning and Bioaccumulation Potential in Ecosystems

Environmental partitioning describes how a chemical distributes itself among different environmental compartments like water, soil, sediment, and air. This behavior is largely governed by the compound's physical-chemical properties, particularly its water solubility and lipophilicity (affinity for fats).

The lipophilicity of a chemical is commonly estimated by its octanol-water partition coefficient (Kow), often expressed as a logarithm (log Kow). The isomer 4-tert-octylphenol has a high log Kow of 4.12, indicating it is significantly more soluble in lipids than in water. service.gov.uk Due to its similar structure, 2-(1,1,3,3-tetramethylbutyl)phenol is also expected to be highly lipophilic.

This high lipophilicity has several important environmental consequences:

Partitioning: The compound will have a strong tendency to move from the water column and adsorb to organic matter in soil and sediment. pwr.edu.pl This can lead to its accumulation in benthic environments.

Bioaccumulation: Because of its affinity for lipids, the compound has the potential to accumulate in the fatty tissues of aquatic organisms. pwr.edu.pl Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. While one source suggests octylphenol has a low tendency to bioaccumulate, its high log Kow value indicates a significant potential for this to occur. coastalwiki.org This can lead to the transfer and increasing concentration of the compound through the food web (biomagnification).

Data Tables

Table 1: Physical-Chemical and Environmental Properties of 4-tert-Octylphenol (Isomer) This table provides data for the 4-isomer, which serves as an analogue for the 2-isomer.

| Property | Value | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | 4.12 | service.gov.uk |

| Water Solubility | 19 mg/L at 22°C | service.gov.uk |

| Vapour Pressure | 0.21 Pa at 20°C | service.gov.uk |

| Biodegradation in Surface Water | 30% in 1 day | oecd.org |

| Biodegradation in Marine Water (average) | 25% removal | nih.gov |

| Hydrolysis | Considered negligible | nih.govservice.gov.uk |

| Photolysis | Considered negligible | service.gov.uk |

Adsorption/Desorption Dynamics in Sediments and Soils

The interaction of 4-tert-octylphenol with sediments and soils is a key factor in its environmental persistence and bioavailability. With a relatively high octanol-water partition coefficient (log Kow) of 4.12, it is expected to associate with particulate matter in aquatic environments. acs.orgservice.gov.uk

Research into the sorption and desorption of 4-tert-octylphenol in aquatic systems has revealed that the process is relatively slow, taking up to 10 days to reach a final sorption equilibrium. nih.govacs.org The sorption mechanism is believed to occur in two main stages: an initial, rapid adsorption onto the surface of particles, followed by a much slower diffusion into the intraparticle matrix. nih.govacs.org

A significant factor influencing the sorption of 4-tert-octylphenol is the presence of colloids, which can lead to what is known as the "sediment concentration effect". nih.govacs.org This effect, where the observed partitioning appears to decrease with increasing sediment concentration, is attributed to the incomplete separation of sediment-derived colloids from the water phase during analysis. acs.org The adsorption equilibrium at low concentrations is effectively described by the Freundlich isotherm model. nih.gov Furthermore, the presence of salts can enhance the adsorption of 4-tert-octylphenol due to a "salting out" effect. nih.gov

Desorption studies indicate that the release of 4-tert-octylphenol from contaminated sediments is highly dependent on the "age" of the contamination. nih.govacs.org Desorption kinetics are significantly faster for freshly contaminated sediments compared to those that have been aged, suggesting that over time the compound becomes more strongly sequestered within the sediment matrix. nih.govacs.org The sorption of 4-tert-octylphenol is primarily controlled by the organic carbon content of the sediment. acs.org

Interactive Table: Adsorption/Desorption Parameters of 4-tert-Octylphenol

| Parameter | Observation | Finding |

|---|---|---|

| Sorption Equilibrium Time | Slow | Reaches final equilibrium in approximately 10 days. nih.govacs.org |

| Sorption Mechanism | Two-stage process | Initial rapid surface adsorption followed by slow intraparticle diffusion. nih.govacs.org |

| Influencing Factors | Colloids, Salts | The presence of colloids leads to the "sediment concentration effect". Salts enhance adsorption via the "salting out" effect. nih.govacs.org |

| Equilibrium Model | Freundlich Isotherm | Best describes adsorption at low equilibrium concentrations. nih.gov |

| Desorption Kinetics | Age-dependent | Desorption is much faster in freshly contaminated sediments compared to aged ones. nih.govacs.org |

| Primary Control | Organic Carbon | Sorption is mainly controlled by the organic carbon components of the sediment. acs.org |

Bioconcentration Factor (BCF) Studies in Aquatic Biota

The potential for 4-tert-octylphenol to accumulate in aquatic organisms is a significant environmental concern. The Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water, is a key indicator of this potential. mdpi.com Due to its lipophilic nature (log Kow of 4.12), 4-tert-octylphenol has a moderate potential to bioaccumulate in the fatty tissues of aquatic life. service.gov.uk

Studies have been conducted to determine the BCF of 4-tert-octylphenol in various fish species. In juvenile rainbow trout (Oncorhynchus mykiss), after a 10-day exposure, the parent compound was found to accumulate in fat with a BCF of 1190. nih.gov Other tissues such as the brain, muscle, skin, bone, gills, and eye exhibited BCFs ranging from 100 to 260. nih.gov These findings suggest that while the fish can metabolize and eliminate the compound, significant amounts of the parent xenoestrogen can still accumulate in various tissues. nih.gov

Laboratory experiments with killifish (Oryzias latipes) determined a mean BCF (on a wet weight basis) of 261. nih.govcapes.gov.br Field studies on ayu fish (Plecoglossus altivelis) from rivers flowing into Lake Biwa in Japan reported a mean field BCF of 297. nih.govresearchgate.net An environmental risk evaluation report from the UK Environment Agency cited an estimated BCF of around 600. service.gov.uk

Interactive Table: Bioconcentration Factors (BCF) for 4-tert-Octylphenol in Fish

| Species | BCF Value | Tissue/Basis | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 1190 | Fat | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 100 - 260 | Brain, muscle, skin, bone, gills, eye | nih.gov |

| Killifish (Oryzias latipes) | 261 (mean) | Whole fish (wet weight) | nih.govcapes.gov.br |

| Ayu (Plecoglossus altivelis) | 297 (mean) | Whole fish (wet weight, field study) | nih.govresearchgate.net |

| Fish (general) | ~600 (estimated) | Not specified | service.gov.uk |

Advanced Oxidation Processes (AOPs) for Contaminant Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov These methods are particularly effective for degrading persistent organic pollutants like 4-tert-octylphenol. nih.gov

UV/Hydrogen Peroxide Systems

The combination of ultraviolet (UV) irradiation and hydrogen peroxide (H₂O₂) is a widely studied AOP for water purification. The process involves the photolysis of H₂O₂ by UV light to generate highly reactive hydroxyl radicals, which then attack and degrade organic contaminants. nih.gov

The degradation of 4-tert-octylphenol via the UV/H₂O₂ process has been shown to be effective. sigmaaldrich.comresearchgate.net The reaction proceeds through the action of hydroxyl radicals on the phenol compound. researchgate.net The second-order rate constant for the reaction between hydroxyl radicals and 4-tert-octylphenol has been determined to be (6.4 ± 0.5) x 10⁹ M⁻¹ s⁻¹. sigmaaldrich.com

Studies have identified the primary degradation products of this process. One of the main intermediates formed is 4-tert-octylcatechol. sigmaaldrich.comresearchgate.net Further oxidation can lead to the formation of 2-hydroxy-5-tert-octylbenzoquinone. sigmaaldrich.com Kinetic modeling has been successfully used to simulate the elimination of 4-tert-octylphenol by the UV/H₂O₂ process in both purified and natural water, demonstrating its potential for real-world applications. sigmaaldrich.comresearchgate.net The rate of the photoreaction is also dependent on the concentration of dissolved oxygen. sigmaaldrich.com

Interactive Table: Key Findings in UV/H₂O₂ Degradation of 4-tert-Octylphenol

| Parameter | Finding | Reference |

|---|---|---|

| Reaction Rate Constant | (6.4 ± 0.5) x 10⁹ M⁻¹ s⁻¹ (with •OH) | sigmaaldrich.com |

| Primary Degradation Product | 4-tert-octylcatechol | sigmaaldrich.comresearchgate.net |

| Secondary Degradation Product | 2-hydroxy-5-tert-octylbenzoquinone | sigmaaldrich.com |

| Influencing Factor | Oxygen Concentration | The rate of photoreaction increases with increasing oxygen concentration. |

Other AOP Methodologies for Phenolic Compounds

Besides the UV/H₂O₂ system, other AOPs have shown promise for the degradation of 4-tert-octylphenol and similar phenolic compounds. These methods also rely on the generation of powerful oxidizing species to break down the resilient structure of these pollutants.

Ozonation: The reaction of ozone (O₃) with 4-tert-octylphenol involves both a direct reaction with molecular ozone and an indirect reaction with hydroxyl radicals formed from ozone decomposition in water. nih.gov The contribution of the indirect pathway via hydroxyl radicals becomes more significant at neutral and higher pH levels. nih.gov At a pH of approximately 7, the indirect reaction accounts for over 50% of the total degradation, and this contribution increases as the pH rises. nih.gov The second-order rate constant for the reaction of 4-tert-octylphenol with hydroxyl radicals during ozonation was determined to be 1.4 (±0.2) x 10¹⁰ M⁻¹ s⁻¹. nih.gov

Photo-Fenton Process: This process utilizes Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) in conjunction with UV light to generate hydroxyl radicals. researchgate.net The photo-Fenton process has been investigated for the degradation of octylphenol ethoxylates, which are precursors to 4-tert-octylphenol. researchgate.net The degradation of these precursors is an important step in preventing the formation of 4-tert-octylphenol in the environment.

Photocatalysis: Heterogeneous photocatalysis, often employing titanium dioxide (TiO₂) as a photocatalyst, is another effective AOP. nih.gov When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species then degrade organic pollutants. While specific studies on 4-tert-octylphenol are limited, research on the photocatalytic degradation of the structurally similar 4-tert-butylphenol (B1678320) has demonstrated the efficacy of this method. mdpi.com Additionally, photocatalytic ozonation has been shown to be effective in degrading phenolic derivatives in real-world water samples, such as rainwater. mdpi.com

Future Research Directions and Sustainable Chemistry Outlook

Development of Green Synthesis Methodologies

Traditional synthesis of alkylphenols, including 2-(1,1,3,3-tetramethylbutyl)phenol, often relies on catalysts like sulfuric acid, hydrofluoric acid, and boron trifluoride, which pose significant environmental and corrosion challenges. mdpi.comresearchgate.netgoogle.com The future of its synthesis lies in the adoption of greener, more sustainable alternatives that reduce hazardous waste and improve efficiency.

Key research areas include:

Heterogeneous Catalysis: There is a growing interest in replacing homogeneous acid catalysts with solid, reusable alternatives. Studies have demonstrated the potential of natural clays (B1170129) (bentonite) and aluminum-pillared clays (Al-PILC) in the alkylation of phenol (B47542) with octanol, offering a pathway to reduce environmental pollution. mdpi.comresearchgate.net Further research is needed to optimize catalyst performance, selectivity, and lifespan for industrial-scale production.

Solid Superacid Catalysts: Catalysts like Fe₂O₃·SO₄²⁻ and ZrO₂/SO₄²⁻ have shown high catalytic activity for the synthesis of long-chain alkylphenols. researchgate.net Future work should focus on developing more robust and cost-effective solid superacids, exploring a wider range of reaction conditions, and minimizing catalyst leaching.

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a promising frontier for fine chemical production. mdpi.comnih.gov Research into enzymatic pathways for the specific alkylation of phenols could lead to highly selective and environmentally benign synthesis routes, avoiding harsh chemicals and high temperatures. mdpi.com Developing specific and stable biocatalysts through genetic engineering is a key area for future investigation. nih.gov

Table 1: Comparison of Catalytic Methods for Alkylphenol Synthesis

| Catalyst Type | Examples | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Homogeneous | Sulfuric acid, Hydrofluoric acid | High reactivity | Phasing out due to environmental/corrosion issues mdpi.comresearchgate.net |

| Heterogeneous (Clays) | Natural Bentonite, Al-PILC | Reduced pollution, reusability | Optimization of selectivity and stability mdpi.comresearchgate.net |

| Heterogeneous (Superacids) | Fe₂O₃·SO₄²⁻, ZrO₂/SO₄²⁻ | High catalytic activity | Improving cost-effectiveness and robustness researchgate.net |

| Biocatalysts | Isolated enzymes, Whole cells | High selectivity, mild conditions | Discovery and engineering of specific enzymes mdpi.comnih.gov |

Advanced Mechanistic Understanding for Environmental Fate Prediction

Phenol, 2-(1,1,3,3-tetramethylbutyl)- and its derivatives are released into the environment, where they undergo various transformation processes. nih.gov A deeper mechanistic understanding of its environmental fate is crucial for predicting its persistence, bioavailability, and potential ecological impact.

Future research should prioritize:

Biodegradation Pathways: While it is known that microorganisms can degrade octylphenols, the specific mechanisms are complex. researchgate.net For instance, the degradation of related nonylphenols by Sphingomonads occurs via an unusual ipso-substitution mechanism due to the highly branched alkyl chain. researchgate.net Further studies are needed to elucidate the specific enzymatic pathways responsible for the breakdown of the 1,1,3,3-tetramethylbutyl group and the aromatic ring under various conditions (aerobic, anaerobic, denitrifying). nih.govresearchgate.net

Metabolite Identification and Impact: The degradation of octylphenol (B599344) ethoxylates can lead to the formation of the parent octylphenol, which is more persistent. nih.govoecd.org Advanced analytical techniques are required to identify and quantify the full spectrum of degradation metabolites and to assess their own environmental persistence and toxicity.

Photodegradation Kinetics: In sunlit surface waters, photodegradation can be a significant removal pathway. oecd.orgmdpi.com Studies using photocatalysts like titanium dioxide (TiO₂) have shown effective degradation of phenol. mdpi.commdpi.comnih.gov Future research should focus on the kinetics and mechanisms of 2-(1,1,3,3-tetramethylbutyl)phenol photodegradation under environmentally relevant conditions, including the influence of water chemistry and natural photosensitizers.

Predictive Modeling: Integrating experimental data on biodegradation and photodegradation into advanced environmental models will improve predictions of the compound's concentration and persistence in different environmental compartments like water, soil, and sediment. nih.gov

Table 2: Environmental Degradation Pathways for Tetramethylbutylphenols

| Degradation Pathway | Key Mechanisms & Findings | Future Research Needs |

|---|---|---|

| Biodegradation | Involves aromatic ring hydroxylation and alkyl chain oxidation. researchgate.net Can occur under denitrifying conditions. nih.gov | Elucidation of specific enzymatic pathways for the branched octyl group. researchgate.net |

| Photodegradation | Can be significant in surface waters; 30% of OP can degrade in one day. oecd.org Enhanced by photocatalysts like TiO₂. mdpi.comnih.gov | Kinetic studies under various environmental conditions; identification of photoproducts. |

| Metabolite Formation | Ethoxylate derivatives degrade back to the more persistent parent octylphenol. nih.govoecd.org | Comprehensive identification and toxicity assessment of all metabolites. |

Exploration of Novel Functionalization and Application Areas

While 2-(1,1,3,3-tetramethylbutyl)phenol is used as a precursor for surfactants, phenolic resins, and antioxidants, future research is aimed at developing novel applications that capitalize on its unique chemical structure while aligning with sustainability goals. ontosight.aiwikipedia.org

Promising areas of exploration include:

High-Performance Polymers: The bulky tetramethylbutyl group imparts specific properties like thermal stability and solubility. Research into incorporating this moiety into new polymers could lead to advanced materials for specialized applications, such as high-performance photoresists. mdpi.com

Specialty Antioxidants: Functionalizing the phenol group can lead to the development of novel antioxidants with tailored properties for specific industrial uses, such as in plastics, rubber, and lubricants, potentially with lower environmental mobility or higher efficacy. ontosight.ainih.gov

Functional Materials: The phenolic structure allows for various chemical modifications. For example, functionalized graphene oxide has been studied as an adsorbent material for removing 4-octylphenol (B30498) from water, suggesting a potential role for its derivatives in environmental remediation technologies. researchgate.net Further research could explore covalent functionalization of nanomaterials with tetramethylbutylphenol derivatives to create new sensors or catalytic materials. mdpi.com

Pharmaceutical and Agrochemical Intermediates: Phenol derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. ontosight.aieurekaselect.com Exploring novel functionalization reactions could open pathways to new active ingredients with improved efficacy or better environmental profiles.

Lifecycle Assessment and Sustainable Management of Tetramethylbutylphenols

A holistic approach to sustainability requires evaluating the environmental impacts of 2-(1,1,3,3-tetramethylbutyl)phenol across its entire lifecycle, from raw material extraction to end-of-life. camera.it This involves a shift from end-of-pipe treatment to a more integrated and preventative management strategy.

Future directions in this area include:

Comprehensive Lifecycle Assessment (LCA): Conducting a full LCA for 2-(1,1,3,3-tetramethylbutyl)phenol and its major products is essential. This would quantify the environmental footprint (e.g., carbon emissions, water use, ecotoxicity) associated with its production, use, and disposal, and identify key hotspots for improvement. camera.it

Risk Assessment of Alternatives: This compound is sometimes considered an alternative to other alkylphenols, such as nonylphenol. service.gov.uk Comparative environmental risk assessments are crucial to ensure that any substitution results in a net environmental benefit. These assessments should consider persistence, bioaccumulation potential, and toxicity. service.gov.ukindustrialchemicals.gov.au

Circular Economy Models: Research into recycling and recovery systems for products containing tetramethylbutylphenol derivatives, such as phenolic resins and plastics, is needed. This could involve developing chemical recycling processes that break down polymers to recover the phenolic monomer for reuse.

Sustainable Use Policies: The development of sustainable management frameworks, informed by LCA and risk assessment data, is critical. This includes promoting the use of safer alternatives where feasible and establishing best practices for industries that use tetramethylbutylphenols to minimize environmental release. researchgate.net

常见问题

Q. What are the key physicochemical properties of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, and how do they influence experimental design?

Methodological Answer: The compound’s molecular formula (C₁₄H₂₂O), molecular weight (206.3239 g/mol), and IUPAC Standard InChIKey (ISAVYTVYFVQUDY-UHFFFAOYSA-N) are critical for structural verification via spectroscopic methods . Thermodynamic properties include:

- Melting Point (Tfus): Reported as 358.17 K (McDonald et al., 1959) and 356 K (Trigo Gonzales, 1958), highlighting the need to account for variability in purity or measurement conditions .

- Vapor Pressure: Modeled using the Antoine equation (log₁₀(P) = 4.10803 − 1812.48/(T − 121.732)), essential for volatility assessments in environmental fate studies .

- Enthalpy of Vaporization (ΔvapH°): 70.7 ± 0.3 kJ/mol (GS method) vs. 72.4 kJ/mol (literature average), necessitating calibration against reference standards .

Q. What synthetic routes are used for Phenol, 2-(1,1,3,3-tetramethylbutyl)-, and how can yield optimization be achieved?

Methodological Answer: The compound is synthesized via alkylation of phenol with branched olefins, such as 1,1,3,3-tetramethylbutene. Key parameters include:

- Reagent Stoichiometry: Excess olefin drives equilibrium toward alkylation, as shown by enthalpy data (ΔrH° = -14.2 ± 1.6 kJ/mol) .

- Catalyst Selection: Acid catalysts (e.g., H₂SO₄) improve reaction efficiency but require neutralization to prevent side reactions .

- Purification: Liquid-liquid extraction or column chromatography is recommended due to the compound’s hydrophobicity (logP ~4.5 estimated) .

Advanced Research Questions

Q. How can advanced analytical techniques resolve structural ambiguities in derivatives of Phenol, 2-(1,1,3,3-tetramethylbutyl)-?

Methodological Answer:

- GC-MS: Electron ionization (EI) mass spectra (m/z 206 for molecular ion) combined with retention indices differentiate positional isomers (e.g., para vs. ortho substitution) .

- NMR: ¹H and ¹³C NMR chemical shifts for the tert-octyl group (δ ~1.2 ppm for methyl protons) confirm substitution patterns .

- Chromatographic Retention: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients separates ethoxylated derivatives, which exhibit distinct fragmentation patterns in MS/MS .

Q. What methodologies address contradictions in reported thermodynamic data for this compound?

Methodological Answer: Discrepancies in melting points (e.g., 356 K vs. 358.17 K) arise from sample purity or measurement techniques. To resolve:

Q. How do ethoxylated derivatives of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, interact with biological systems, and what are the implications for environmental risk assessment?

Methodological Answer:

- Estrogenic Activity: Ethoxylates (e.g., 2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethanol) bind weakly to estrogen receptors (EC₅₀ ~10⁻⁶ M) in vitro, assessed via luciferase reporter assays .

- Aquatic Toxicity: Chronic exposure studies (OECD 201/210) show NOEC values <1 mg/L for Daphnia magna due to endocrine disruption .

- Degradation Pathways: Aerobic biodegradation (OECD 301F) reveals half-lives >60 days, classifying derivatives as persistent organic pollutants (POPs) .

Q. What regulatory frameworks govern the use of Phenol, 2-(1,1,3,3-tetramethylbutyl)-, in research laboratories?

Methodological Answer:

- EU Regulations: Listed under AGEC Law (France) as an endocrine disruptor (entry 120), requiring disclosure in products ≥0.1% w/w .